molecular formula C7H6F2N2O2 B1412944 2,4-Difluoro-6-nitrobenzylamine CAS No. 1806313-31-4

2,4-Difluoro-6-nitrobenzylamine

Cat. No. B1412944
M. Wt: 188.13 g/mol
InChI Key: NFISQBZUNIKKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-6-nitrobenzylamine is a synthetic aromatic amine compound used in a variety of laboratory experiments. It is a highly reactive compound, and its structure has been used as a model for a variety of experiments. It is also used in some pharmaceuticals and as a reagent in organic synthesis. In

Scientific Research Applications

2,4-Difluoro-6-nitrobenzylamine has been used in a variety of scientific research applications, including as a model for drug development, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used to study the effects of fluorine substitution on the reactivity of aromatic compounds. Additionally, it has been used to study the effects of nitro groups on the reactivity of aromatic compounds.

Mechanism Of Action

The mechanism of action of 2,4-Difluoro-6-nitrobenzylamine is not well understood. However, it is believed that the nitro group and the fluorine substituents both increase the reactivity of the compound, making it more reactive than other aromatic amines. This increased reactivity is likely due to the increased electron density of the nitro group and the increased electron-withdrawing effect of the fluorine substituents.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,4-Difluoro-6-nitrobenzylamine are not well understood. However, it is believed that the nitro group and the fluorine substituents both have an effect on the reactivity of the compound, making it more reactive than other aromatic amines. This increased reactivity may lead to increased metabolic activity, which could have an effect on the biochemical and physiological processes of the body.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4-Difluoro-6-nitrobenzylamine in lab experiments include its low cost, its availability, and its ability to act as a model for a variety of experiments. Additionally, it is a highly reactive compound, making it useful for a variety of experiments.
The limitations of using 2,4-Difluoro-6-nitrobenzylamine in lab experiments include its potential toxicity, its reactivity, and its lack of specificity. Additionally, its reactivity may lead to unwanted side reactions, which could lead to inaccurate results.

Future Directions

For the use of 2,4-Difluoro-6-nitrobenzylamine in scientific research include its use as a model for drug development, as a reagent in organic synthesis, and as a catalyst in chemical reactions. Additionally, it could be used to study the effects of fluorine substitution on the reactivity of aromatic compounds, as well as the effects of nitro groups on the reactivity of aromatic compounds. Additionally, its potential toxicity could be further studied, so that it can be used safely in experiments. Finally, its reactivity could be further studied, to better understand its potential side reactions and to make it more specific for certain experiments.

properties

IUPAC Name

(2,4-difluoro-6-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFISQBZUNIKKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-nitrobenzylamine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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